molecular formula C32H29BrClN3O7 B587430 N,O-Bis(benzyloxycarbonyl) Halofuginone CAS No. 1246816-41-0

N,O-Bis(benzyloxycarbonyl) Halofuginone

Cat. No. B587430
CAS RN: 1246816-41-0
M. Wt: 682.952
InChI Key: CFWMRNBQVYXLTK-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,O-Bis(benzyloxycarbonyl) Halofuginone” is a compound with the molecular formula C32H29BrClN3O7 . It is used in proteomics research .


Synthesis Analysis

A scalable total synthesis of halofuginone has been accomplished. This synthetic route features a total of 12 steps of highly efficient reactions, without any chromatographic purification. Halofuginone was obtained in 17% overall yield and over 98.5% HPLC purity .

Scientific Research Applications

Discovery and Investigation of Novel Antineoplastic Agents

A comprehensive review outlined the discovery and development of a novel series of compounds, demonstrating the potential of N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives as antineoplastic drug candidates. These compounds have shown significant cytotoxic properties, often surpassing contemporary anticancer drugs, with notable tumor-selective toxicity and the ability to modulate multi-drug resistance. Their mechanisms of action include apoptosis induction, generation of reactive oxygen species, activation of specific caspases, and effects on mitochondrial functions. The positive characteristics of these compounds warrant further evaluation as candidate antineoplastic agents (Mohammad Hossain et al., 2020).

Flame Retardants and Polymer Applications

Another area of interest is the application of halogen-free solutions in flame retardancy, particularly in the context of phosphorus-based flame retardants. Research in this domain has emphasized the development and use of such compounds, including N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives, in enhancing the flame retardancy of polymers without the environmental and health impacts associated with halogenated counterparts. The exploration of these compounds' properties in various polymers underscores their significance in advancing safer and more effective flame-retardant solutions (S. Levchik & E. Weil, 2006).

Environmental and Health Impacts

Concerning environmental and human health impacts, extensive research has been conducted on bisphenol A (BPA), a compound structurally related to N,O-Bis(benzyloxycarbonyl) Halofuginone. Studies have highlighted BPA's presence in various consumer products and its potential adverse effects due to its endocrine-disrupting properties. These findings underscore the importance of monitoring and mitigating the environmental presence of similar compounds, including derivatives of Halofuginone, to prevent potential health risks. The examination of BPA's environmental levels, human exposure, and its implications for health provides a framework for assessing and managing the risks associated with N,O-Bis(benzyloxycarbonyl) Halofuginone and its derivatives (Y. Huang et al., 2012).

properties

IUPAC Name

benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWMRNBQVYXLTK-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BrClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747158
Record name Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,O-Bis(benzyloxycarbonyl) Halofuginone

CAS RN

1246816-41-0
Record name Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.